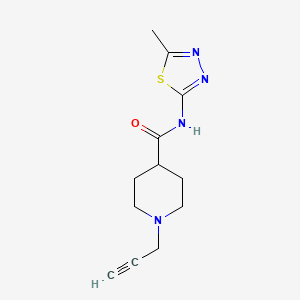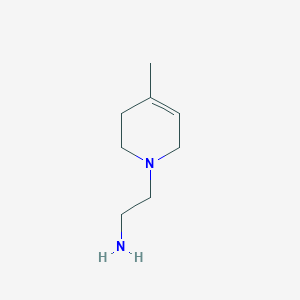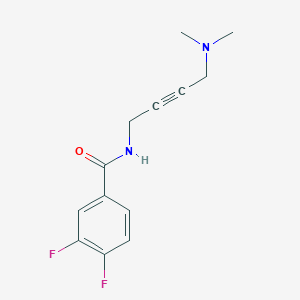
1-Benzyl-3-(3-chloropropanoyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzyl-3-(3-chloropropanoyl)urea” is a small molecule with the CAS Number: 923162-74-7 . It has a molecular weight of 240.69 and its IUPAC name is N-benzyl-N’-(3-chloropropanoyl)urea .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13ClN2O2/c12-7-6-10(15)14-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14,15,16) . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity
- Researchers synthesized aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas, including compounds similar to 1-Benzyl-3-(3-chloropropanoyl)urea. These compounds displayed significant antiproliferative activity against various human tumor cell lines, suggesting potential applications in cancer research (Fortin et al., 2010).
Chemical Reactions and Derivatives
- In a study on the reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate, researchers explored the conversion of compounds similar to this compound into various quinazolinediones and other derivatives, highlighting the chemical versatility of such compounds (Papadopoulos, 1984).
Iron(III) Complex-Forming Tendencies
- A study explored the reaction of N-(benzyloxy)urea with various compounds, leading to the formation of 1-benzyloxy-2(1H)-pyrimidinones and pyrazinones. These compounds, similar in structure to this compound, showed the ability to form complexes with iron(III), which could have implications in coordination chemistry (Ohkanda et al., 1993).
Potential Anticancer Agents
- Research on 1-Aryl-3-(2-chloroethyl) ureas, similar to this compound, revealed their potential as anticancer agents. These compounds were synthesized and evaluated for their cytotoxicity in vitro on human adenocarcinoma cells, showing promising results (Gaudreault et al., 1988).
Solution Conformation Study
- A study on the solution conformation of N,N′‐[bis(α‐tosylbenzyl)]urea, a compound structurally related to this compound, provided insights into the molecular structure and behavior in solvents. This research contributes to the understanding of the physical properties of similar urea compounds (Tel & Engberts, 2010).
Propiedades
IUPAC Name |
N-(benzylcarbamoyl)-3-chloropropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-7-6-10(15)14-11(16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFXIDDBEAPIBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Fluoren-9-ylideneazamethoxy)-2-hydroxypropyl][(4-fluorophenyl)sulfonyl]phe nylamine](/img/structure/B2356872.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2356875.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2356876.png)
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2356878.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2356879.png)



![7-ethyl-3,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2356884.png)

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2356891.png)
![Tert-butyl N-[(5-amino-1,2,4-thiadiazol-3-yl)methyl]carbamate](/img/structure/B2356893.png)
![1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2356895.png)